Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)

Description

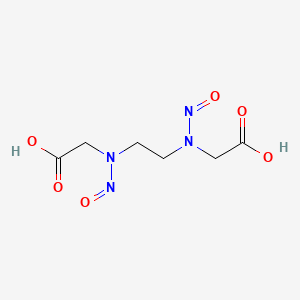

Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI) (CAS 6943-40-4) is a nitrosated glycine derivative with the molecular formula C₆H₁₀N₄O₆ and a molecular weight of 234.15. Structurally, it features two nitroso (-N=O) groups attached via an ethylene bridge to glycine residues (Figure 1). This compound is primarily used as a high-purity intermediate in pharmaceutical synthesis, with applications in medicine and agrochemicals . Its synthesis involves nitrosation of ethylenediamine-derived precursors, a process common to many N-nitroso compounds (NOCs) .

Properties

IUPAC Name |

2-[2-[carboxymethyl(nitroso)amino]ethyl-nitrosoamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O6/c11-5(12)3-9(7-15)1-2-10(8-16)4-6(13)14/h1-4H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCKQIHCLNGOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)N=O)N(CC(=O)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287917 | |

| Record name | 2,2'-[ethane-1,2-diylbis(nitrosoimino)]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6943-40-4 | |

| Record name | NSC53413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-[ethane-1,2-diylbis(nitrosoimino)]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] typically involves the reaction of ethylenediamine with glycine in the presence of nitrosating agents. The reaction conditions often include acidic or neutral pH to facilitate the formation of the nitroso groups . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] undergoes various chemical reactions, including:

Oxidation: The nitroso groups can be oxidized to form nitro groups under strong oxidizing conditions.

Reduction: The nitroso groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso groups are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate . Major products formed from these reactions include nitro derivatives, amines, and substituted glycine derivatives .

Scientific Research Applications

Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)] (CAS Number: 6943-40-4) is a chemical compound with the molecular formula and a molecular weight of 234.17 g/mol . It is also known as 2-[2-[carboxymethyl(nitroso)amino]ethyl-nitrosoamino]acetic acid .

Scientific Research Applications

Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)] has applications in various scientific research fields:

- Biology The compound is studied for its potential effects on biological systems, particularly in the context of nitrosative stress and its impact on cellular functions.

- Medicine Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for the synthesis of pharmacologically active compounds.

- Industry It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Chemical Reactions

Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)] undergoes several chemical reactions:

- Oxidation The nitroso groups can be oxidized to form nitro groups under strong oxidizing conditions.

- Reduction The nitroso groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

- Substitution The compound can undergo nucleophilic substitution reactions where the nitroso groups are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate.

Mechanism of Action

The mechanism of action of Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] involves the interaction of its nitroso groups with various molecular targets. These interactions can lead to the formation of nitrosamines, which are known to have biological activity. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Glycine,N,N'-1,2-ethanediylbis[N-nitroso- with structurally or functionally related N-nitroso compounds and derivatives:

Mechanistic and Toxicological Differences

- Reactivity and DNA Damage: Glycine,N,N'-1,2-ethanediylbis[N-nitroso- likely decomposes into alkylating electrophiles, similar to other NOCs, forming DNA adducts that initiate carcinogenesis . However, its glycine backbone may reduce metabolic activation requirements compared to N-nitrosamines like N-Nitroso-diethylamine, which require cytochrome P450-mediated activation . Urea derivatives (e.g., 67084-43-9) induce NAD depletion via poly(ADP-ribose) polymerase hyperactivity, exacerbating DNA damage . This mechanism is less documented for glycine-based NOCs.

- Stability and Environmental Presence: Simple volatile N-nitrosamines (e.g., in cured meats) are more environmentally prevalent but less stable than glycine-derived NOCs .

Key Research Findings

- Carcinogenicity: Epidemiological studies link maternal exposure to NOCs (e.g., via cured meats) with pediatric brain tumors, though direct evidence for Glycine,N,N'-1,2-ethanediylbis[N-nitroso- is lacking .

Biological Activity

Glycine, N,N'-1,2-ethanediylbis[N-nitroso- (9CI)], also known by its CAS number 6943-40-4, is a synthetic compound that has garnered attention for its biological activity. The molecular formula of this compound is C₆H₁₀N₄O₆, and it has a molecular weight of approximately 234.17 g/mol. This compound is primarily studied for its potential effects on biological systems, particularly in the context of nitrosative stress and its implications for cellular functions.

Physical and Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄O₆ |

| Molecular Weight | 234.17 g/mol |

| Density | 1.62 g/cm³ |

| Boiling Point | 673.8 °C at 760 mmHg |

| Flash Point | 361.3 °C |

Synthesis

The synthesis of Glycine, N,N'-1,2-ethanediylbis[N-nitroso- (9CI)] typically involves the reaction of ethylenediamine with glycine in the presence of nitrosating agents under controlled pH conditions. This process facilitates the formation of the nitroso groups critical to the compound's biological activity .

The biological activity of Glycine, N,N'-1,2-ethanediylbis[N-nitroso- (9CI)] is primarily attributed to its nitroso groups. These groups can interact with various molecular targets within cells, leading to the formation of nitrosamines , which are recognized for their biological significance. The compound also participates in redox reactions, influencing cellular redox balance and signaling pathways .

Effects on Cellular Systems

Research indicates that this compound may induce nitrosative stress , which can affect cellular functions such as:

- Cell Proliferation : Alterations in cell growth and division.

- Apoptosis : Induction of programmed cell death through oxidative pathways.

- DNA Damage : Potential to form cross-links with DNA, impacting genetic stability.

Case Studies and Research Findings

Several studies have explored the implications of nitrosative stress induced by compounds like Glycine, N,N'-1,2-ethanediylbis[N-nitroso- (9CI)]. For instance:

- Study on Nitrosative Stress : A study demonstrated that exposure to nitroso compounds can lead to increased levels of reactive nitrogen species (RNS), which are implicated in various pathologies including cancer .

- Cancer Research : In cancer therapy contexts, nitrosamines derived from similar compounds have shown potential as alkylating agents that can form covalent bonds with DNA, leading to cross-linking and subsequent cytotoxic effects .

- Neurological Studies : Research has indicated that glycine sites associated with NMDA receptors may be modulated by nitrosative stress, suggesting a role for Glycine, N,N'-1,2-ethanediylbis[N-nitroso- (9CI)] in neuropharmacology .

Comparison with Similar Compounds

Glycine, N,N'-1,2-ethanediylbis[N-nitroso- (9CI)] can be compared with other nitrogen-containing compounds to highlight its unique properties:

| Compound | Key Features |

|---|---|

| Ethylenediamine-N,N'-diacetic acid (EDDA) | Lacks nitroso groups; primarily a chelating agent. |

| N,N'-Ethylenediglycine | Similar structure but less reactive due to absence of nitroso groups. |

| Nitrosoureas | Similar reactivity but different applications in cancer therapy. |

Q & A

Q. What regulatory constraints apply to its use in cross-disciplinary research (e.g., environmental chemistry)?

- Methodology : Consult EPA EPCRA Section 313 listings for nitrosamine analogs (e.g., Strychnine-glycine complexes, CAS 122619-87-8) to ensure compliance with disposal and reporting requirements .

Data Contradiction Analysis

- Purity Discrepancies : Variations in reported purity (e.g., 95% vs. >98% for related compounds) may arise from synthesis methods or storage conditions. Standardize protocols using reference materials (e.g., NIST-traceable standards) .

- Structural Ambiguities : Conflicting spectral data (e.g., NMR shifts) could reflect tautomerism or solvent effects. Use deuterated solvents (D₂O or DMSO-d₆) and variable-temperature NMR to clarify .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.